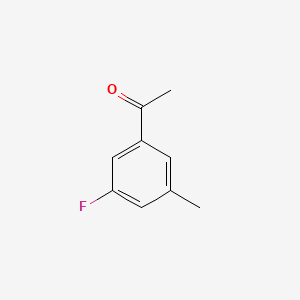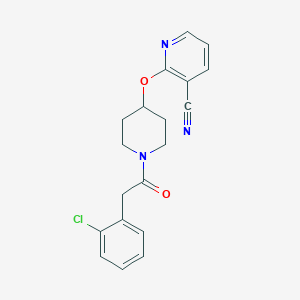![molecular formula C13H15ClO3 B2761313 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1405788-24-0](/img/structure/B2761313.png)
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 3648-57-5 . It has a molecular weight of 240.69 . The compound is also known as cloxiquine and is a heterocyclic compound that possesses both antimicrobial and antineoplastic properties.
Molecular Structure Analysis
The IUPAC name of the compound is 4- (4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C12H13ClO3/c13-10-3-1-9 (2-4-10)12 (11 (14)15)5-7-16-8-6-12/h1-4H,5-8H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
Research into the synthesis and modification of carboxylic acid derivatives underscores the importance of such compounds in organic synthesis. For instance, the study by Corral and Lissavetzky (1984) introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, starting from methyl 3-hydroxythiophene-2-carboxylate. This method leverages straightforward halogenation and alkylation steps, illustrating the synthetic flexibility of carboxylic acid derivatives (Corral & Lissavetzky, 1984).
Catalytic Transformations
Meisters and Mole (1974) discuss the exhaustive C-methylation of carboxylic acids by trimethylaluminium to yield t-butyl compounds, demonstrating the potential of carboxylic acids in generating more complex molecules. This method applies to various acids, including benzoic acid and derivatives, showcasing the utility of carboxylic acids in organic transformations (Meisters & Mole, 1974).
Non-covalent Interactions and Structural Studies
Chahkandi et al. (2017) focus on the geometric and electronic structures of a novel amide-based carboxylic acid derivative, highlighting the role of hydrogen bonds and stacking non-covalent interactions in dictating the crystalline network of such compounds. This research underscores the significance of understanding the structural nuances of carboxylic acid derivatives for designing materials with desired properties (Chahkandi et al., 2017).
Functional Group Transformations
Naruto et al. (2017) present rhenium(V) complexes as precatalysts for the chemoselective transformations of carboxylic acids into functionalized alcohols. Their work illustrates the potential of high-valent metal complexes in activating and transforming carboxylic acids, offering a new perspective on the catalytic utility of these compounds (Naruto et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFRQAGJVYYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

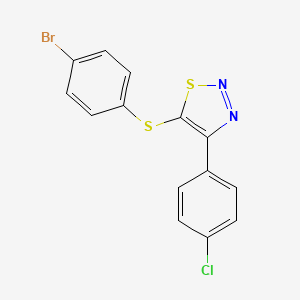
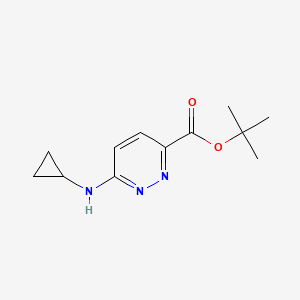
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
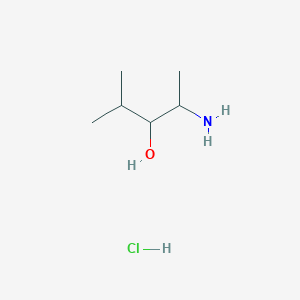
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
